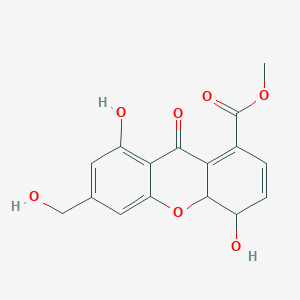
4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester is a complex organic compound with the molecular formula C16H14O7 and a molecular weight of 318.28 g/mol . It belongs to the class of xanthones, which are known for their diverse biological activities . This compound has been isolated from the sea fan-derived fungus Aspergillus sydowii and is recognized for its role as an Aspergillus metabolite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the xanthone core structure followed by functional group modifications to introduce the hydroxyl, hydroxymethyl, and carboxylic acid ester groups .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to improve yield and purity, as well as the use of industrial reactors and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .
Applications De Recherche Scientifique
4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its role as an Aspergillus metabolite makes it a subject of interest in studies of fungal biochemistry and metabolism.
Medicine: Xanthones, including this compound, are studied for their potential therapeutic properties, such as antioxidant, anti-inflammatory, and anticancer activities.
Mécanisme D'action
The mechanism of action of 4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways. As a xanthone derivative, it can interact with cellular components to exert its biological effects. The hydroxyl groups may participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester
- 8-Hydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester
- 9-Oxo-9H-xanthene-1-carboxylic acid methyl ester
Uniqueness
4,4a-Dihydro-4,8-dihydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester is unique due to its specific substitution pattern, which includes multiple hydroxyl groups and a hydroxymethyl group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other xanthone derivatives .
Propriétés
Formule moléculaire |
C16H14O7 |
|---|---|
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
methyl 4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,4a-dihydroxanthene-1-carboxylate |
InChI |
InChI=1S/C16H14O7/c1-22-16(21)8-2-3-9(18)15-12(8)14(20)13-10(19)4-7(6-17)5-11(13)23-15/h2-5,9,15,17-19H,6H2,1H3 |
Clé InChI |
JCHWTVUGTSYUOL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(C(C=C1)O)OC3=CC(=CC(=C3C2=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(tert-butylcarbamoyl)phenyl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B15125873.png)
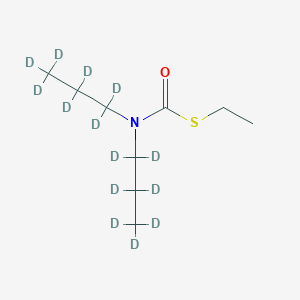
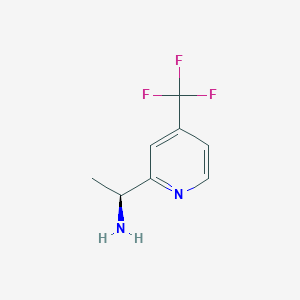
![2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B15125889.png)
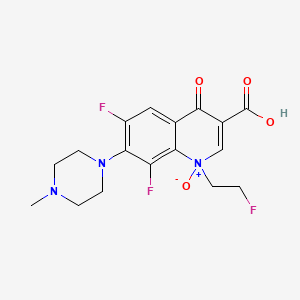
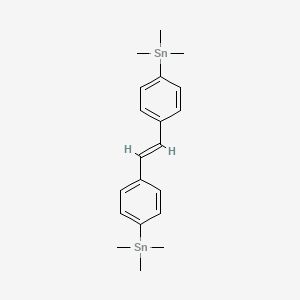
![[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
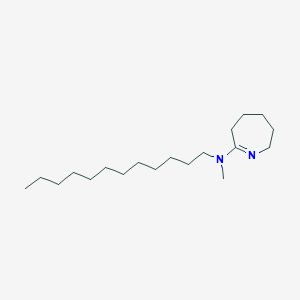
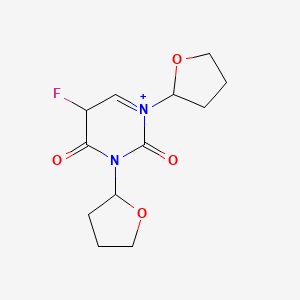
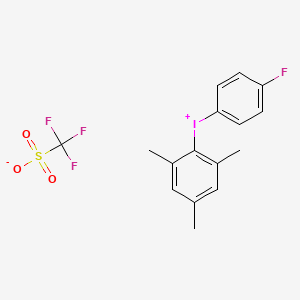
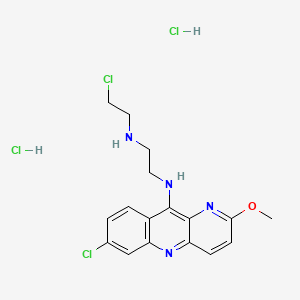
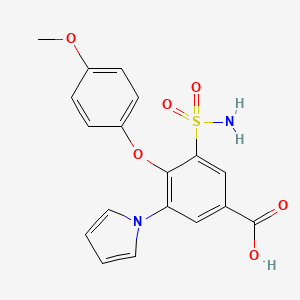
![6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)

